molecular formula C7H7Br2NO B13599384 2-(4,5-Dibromofuran-2-yl)azetidine

2-(4,5-Dibromofuran-2-yl)azetidine

Cat. No.: B13599384
M. Wt: 280.94 g/mol
InChI Key: OIIAHZIUGBOARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dibromofuran-2-yl)azetidine is an organic compound characterized by the presence of a furan ring substituted with two bromine atoms and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dibromofuran-2-yl)azetidine typically involves the bromination of a furan derivative followed by the formation of the azetidine ring. One common method includes the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to yield 4,5-dibromofuran. This intermediate is then reacted with an appropriate azetidine precursor under suitable conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dibromofuran-2-yl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,5-Dibromofuran-2-yl)azetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4,5-Dibromofuran-2-yl)azetidine involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms and the furan ring contribute to its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dichlorofuran-2-yl)azetidine
  • 2-(4,5-Difluorofuran-2-yl)azetidine
  • 2-(4,5-Diiodofuran-2-yl)azetidine

Uniqueness

2-(4,5-Dibromofuran-2-yl)azetidine is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties compared to its halogenated analogs. The bromine atoms influence the compound’s reactivity, making it suitable for specific applications in synthesis and biological studies .

Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

2-(4,5-dibromofuran-2-yl)azetidine

InChI

InChI=1S/C7H7Br2NO/c8-4-3-6(11-7(4)9)5-1-2-10-5/h3,5,10H,1-2H2

InChI Key

OIIAHZIUGBOARA-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC(=C(O2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.